N-(2-(methylthio)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
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Overview
Description
N-(2-(methylthio)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a complex organic compound characterized by its unique chemical structure. Known for its potent biological activity, this compound has sparked interest in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(methylthio)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide typically involves a multi-step process:
Formation of the Oxazine Ring: : This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Attachment of the Methylthio Group: : Using reagents like methylthiol in a nucleophilic substitution reaction.
Final Assembly: : Coupling reactions to form the pyrazolo-oxazine core and attaching the phenyl group, usually under controlled temperature and pressure to optimize yields.
Industrial Production Methods
Industrial production may employ automated continuous flow systems to enhance efficiency and purity. Standard methods involve precise control over reaction conditions such as temperature, pH, and reaction time. High-performance liquid chromatography (HPLC) is often used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(methylthio)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide undergoes several types of chemical reactions:
Oxidation: : This reaction can be catalyzed using agents like hydrogen peroxide or potassium permanganate, converting sulfur into sulfoxides or sulfones.
Reduction: : Common reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the phenyl ring or other parts of the molecule.
Reagents and Conditions
Typical reagents include:
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Various metal catalysts like palladium or platinum.
Major Products
Depending on the reaction:
Oxidation: : Sulfoxides, sulfones.
Reduction: : Reduced phenyl derivatives.
Substitution: : Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-(methylthio)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide finds applications in:
Chemistry: : As a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: : Studied for its potential interaction with enzymes and proteins.
Medicine: : Investigated for its pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: : Potential use in the development of new materials and chemical processes.
Mechanism of Action
Molecular Targets and Pathways
The compound interacts with specific molecular targets, such as enzymes or receptors, leading to biological effects. The exact mechanism involves binding to these targets, altering their activity, and triggering downstream signaling pathways. Research continues to uncover detailed pathways and molecular interactions.
Comparison with Similar Compounds
N-(2-(methylthio)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide can be compared with compounds like:
Pyrazolo[5,1-b][1,3]oxazines: : Variants without the methylthio group.
Carboxamide derivatives: : Differing in the substitution pattern on the phenyl ring.
Uniqueness
This compound’s uniqueness lies in the combination of the pyrazolo-oxazine core with the methylthio-phenyl group, providing distinct chemical and biological properties not seen in other similar structures.
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-20-12-6-3-2-5-10(12)15-14(18)11-9-13-17(16-11)7-4-8-19-13/h2-3,5-6,9H,4,7-8H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBILONKWGRJLLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=NN3CCCOC3=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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